5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide
Description
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives It features a thiophene ring substituted with a chloro group and a sulfonamide group attached to an indenyl moiety
Properties
IUPAC Name |
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c14-12-6-7-13(18-12)19(16,17)15-11-5-4-9-2-1-3-10(9)8-11/h4-8,15H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPMBVWGDCQLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide to introduce the desired substituents. The thiophene ring can be introduced through a subsequent cyclization reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques such as continuous flow chemistry. This method ensures consistent product quality and efficiency. The reaction conditions, including temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The chloro group can be reduced to a hydroxyl group.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Oxidation: : Sulfoxides and sulfones are the major products.
Reduction: : The major product is the corresponding hydrochloride.
Substitution: : Various substituted sulfonamides can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide has been studied for its potential antibacterial and antifungal properties. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and in the treatment of certain infections. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
5-Bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide
5-Iodo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide
5-Chloro-N-(2,3-dihydro-1H-inden-4-yl)thiophene-2-sulfonamide
Uniqueness: 5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring and the indenyl moiety. This distinct structure contributes to its unique reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
